3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C25H25ClN4O3S2 |
|---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25ClN4O3S2/c1-3-33-13-7-11-27-21-18(23(31)29-12-6-8-16(2)22(29)28-21)14-20-24(32)30(25(34)35-20)15-17-9-4-5-10-19(17)26/h4-6,8-10,12,14,27H,3,7,11,13,15H2,1-2H3/b20-14- |
InChI Key |
WMRJSVCSLODRBS-ZHZULCJRSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Starting Materials
The compound’s structure comprises three domains:
-
Pyrido[1,2-a]pyrimidin-4-one core : Derived from 2-aminopyridine derivatives.
-
Thiazolidin-5-ylidene moiety : Synthesized via cyclization of thiourea intermediates.
-
3-Ethoxypropylamino side chain : Introduced via nucleophilic substitution or reductive amination .
Key intermediates :
-
2-Hydrazinyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyridopyrimidinone scaffold is typically synthesized via cyclocondensation of 2-aminopyridine with β-keto esters or malonic acid derivatives.
Procedure :
-
Step 1 : React 2-amino-4-methylpyridine with ethyl acetoacetate in acetic acid under reflux (4–6 hours).
-
Step 2 : Neutralize with aqueous sodium bicarbonate and isolate the intermediate via filtration .
-
Step 3 : Introduce hydrazine at C-2 by refluxing with hydrazine hydrate in ethanol, yielding 2-hydrazinyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Yield: 70–80%) .
Optimization :
Formation of the Thiazolidin-5-Ylidene Moiety
The thiazolidinone ring is constructed via a [3+2] cycloaddition between thiourea derivatives and α,β-unsaturated aldehydes.
Procedure :
-
Step 1 : React 2-chlorobenzylamine with carbon disulfide in alkaline conditions to form 3-(2-chlorobenzyl)thiourea .
-
Step 2 : Condense with ethyl glyoxylate in dichloromethane at −20°C under nitrogen, followed by silica gel filtration (Yield: 78–85%) .
-
Step 3 : Oxidize the intermediate with CCl₄ to generate the thioxo group .
Critical Parameters :
-
Temperature : Reactions at −20°C prevent side product formation .
-
Catalyst : Polypropylene glycol (PPG) improves cyclization efficiency .
Coupling of Thiazolidinone and Pyridopyrimidinone Moieties
The Z-configuration of the methylidene bridge is achieved via a Knoevenagel condensation.
Procedure :
-
Step 1 : React 2-hydrazinyl-pyridopyrimidinone with 3-(2-chlorobenzyl)-4-oxo-2-thioxothiazolidine-5-carbaldehyde in ethanol.
-
Step 2 : Add triethylamine (1 eq.) and reflux for 4–6 hours (Yield: 65–72%) .
Characterization :
Introduction of the 3-Ethoxypropylamino Side Chain
The 3-ethoxypropylamino group is introduced via nucleophilic substitution or reductive amination.
Procedure :
-
Step 1 : Treat the pyridopyrimidinone-thiazolidinone intermediate with 3-ethoxypropylamine in dichloromethane.
-
Step 2 : Add NaBH₃CN as a reducing agent and stir at room temperature for 12 hours (Yield: 60–68%) .
Optimization :
Purification and Analytical Validation
Final purification involves column chromatography and recrystallization.
Methods :
Analytical Data :
| Parameter | Value |
|---|---|
| Molecular Weight | 529.074 g/mol |
| Melting Point | 202–204°C |
| MS (m/z) | 529 [M+H]⁺ |
| HPLC Retention | 8.2 min (C18, acetonitrile/water 70:30) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Condensation | 72% | 95% | Short reaction time (4 h) |
| Catalytic PPG | 85% | 98% | High regioselectivity |
| Reductive Amination | 68% | 97% | Mild conditions |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as primary amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Basic Information
- Molecular Formula : C25H24ClN5O2S2
- Molecular Weight : 526.07 g/mol
- CAS Number : 489464-96-2
Structural Characteristics
The compound features a thiazolidine moiety, a pyrido-pyrimidine core, and various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains due to the presence of the thiazolidine ring, which has been associated with antibacterial activity in similar compounds.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrido-pyrimidine derivatives. The compound's unique structure may inhibit cancer cell proliferation by interfering with DNA synthesis or cell cycle regulation. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells through mitochondrial pathways.
Anti-inflammatory Effects
Thiazolidine derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like arthritis or other inflammatory diseases.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways relevant to disease states such as diabetes or cancer. Inhibiting these enzymes can lead to decreased substrate availability for disease progression.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidine derivatives and found that modifications to the thiazolidine ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's structural features were critical in determining its efficacy.
Case Study 2: Cancer Cell Proliferation
In vitro studies conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth by promoting apoptosis through the activation of caspase pathways. This suggests its potential utility as a chemotherapeutic agent.
Case Study 3: Anti-inflammatory Mechanisms
Research published in Pharmacology Reports investigated the anti-inflammatory effects of similar compounds and found that they effectively reduced pro-inflammatory cytokines in animal models of arthritis, indicating that this compound may possess similar therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyridopyrimidinone core may interact with active sites or binding pockets, leading to modulation of biological activity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs from the literature include:
Substituent Analysis :
- The 2-chlorobenzyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to benzyl or phenylethyl groups . This may improve membrane permeability but reduce aqueous solubility.
Electronic and Steric Properties
- Isoelectronicity: The thiazolidinone-pyridopyrimidinone system shares a conjugated π-system with analogs, enabling similar charge-transfer interactions .
- Steric Effects: The 3-ethoxypropylamino group creates a bulkier side chain compared to ethylamino or morpholinylethylamino substituents, which may hinder binding to narrow enzymatic pockets .
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 489464-96-2) is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 526.07 g/mol. The structure incorporates a thiazolidine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, derivatives containing thiazolidinone structures have shown significant cytotoxic effects against various cancer cell lines. A specific study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinones, noting that certain derivatives exhibited potent antitumor effects by decreasing cell viability in glioblastoma multiform cells .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
Antimicrobial Activity
The compound's thiazolidine framework also suggests potential antimicrobial properties. A review on saturated five-membered thiazolidines indicated their efficacy against various microbial strains, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Thiazolidine Derivatives
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 11b | E. coli | 32 µg/mL | |
| 11e | S. aureus | 16 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in cancer cell proliferation and survival pathways. The thiazolidine ring may facilitate binding to these targets, enhancing the compound's efficacy.
Case Studies and Research Findings
Several case studies have explored the pharmacological profile of compounds similar to the one in focus:
- Study on Thiazolidine Derivatives : A systematic investigation into various thiazolidine derivatives demonstrated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
- Antimycobacterial Activity : Research indicated that certain thiazolidine-based hybrids showed promising activity against Mycobacterium tuberculosis, suggesting their potential use in treating resistant strains .
Q & A
Q. What are the key steps and considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone ring, followed by introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. Key steps include optimizing solvent selection (e.g., DMSO or acetonitrile) and catalyst use (Lewis acids/bases). Chromatographic purification is critical to isolate the final product .
Q. Which analytical techniques are recommended to confirm structural integrity and configuration?
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are essential. NMR confirms proton environments, IR identifies functional groups (e.g., thioxo, carbonyl), and X-ray resolves stereochemistry, particularly the Z-configuration of the methylidene group .
Q. How should researchers select solvents and catalysts for efficient synthesis?
Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while catalysts like Lewis acids (e.g., ZnCl₂) stabilize intermediates. Reaction conditions (temperature, time) must be systematically optimized to avoid side products .
Q. What are standard protocols for assessing compound stability during storage?
Conduct accelerated stability studies under varying temperatures (e.g., 4°C, -20°C), humidity, and pH. Monitor degradation via HPLC and correlate stability with structural features (e.g., susceptibility of the thioxo group to oxidation) .
Q. How can researchers validate the reproducibility of synthetic protocols?
Document reaction parameters (e.g., stoichiometry, reflux duration) and cross-validate yields across independent labs. Use control experiments to identify critical variables (e.g., catalyst batch purity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. efficacy)?
Cross-validate assays (e.g., MTT vs. ATP-based viability tests), control for solvent residues (e.g., DMSO cytotoxicity), and use structural analogs (e.g., benzodioxole-substituted derivatives) to isolate activity drivers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) identifies binding modes to proteins (e.g., kinases), while QSAR models correlate substituent effects (e.g., 2-chlorobenzyl) with activity. Validate predictions with SPR or ITC binding assays .
Q. What methodologies elucidate the role of specific functional groups in bioactivity?
Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified groups (e.g., replacing 3-ethoxypropyl with hydroxyethyl). Compare IC₅₀ values in enzyme inhibition assays and analyze trends .
Q. How can multicomponent reactions (MCRs) improve synthetic efficiency?
MCRs streamline synthesis by combining precursors (e.g., thiazolidinone, pyrido-pyrimidinone) in one pot. Optimize solvent polarity and catalyst loading to enhance yields (e.g., 70–85%) while reducing purification steps .
Q. What experimental designs assess the compound’s pharmacokinetic (PK) profile?
Use in vitro assays: microsomal stability tests for metabolic clearance, Caco-2 monolayers for permeability, and plasma protein binding assays. In vivo PK studies in rodents track bioavailability and half-life .
Q. How do structural modifications enhance bioavailability or reduce toxicity?
Introduce hydrophilic groups (e.g., morpholinoethyl) to improve solubility or replace the 2-chlorobenzyl group with less lipophilic substituents. Monitor changes in logP and cytotoxicity in HepG2 cells .
Q. What approaches validate the compound’s mechanism of action in antimicrobial studies?
Combine time-kill assays with transcriptomic profiling (RNA-seq) to identify upregulated resistance genes. Compare results with structurally related compounds (e.g., benzodioxole derivatives) to pinpoint target specificity .
Data Contradiction and Validation
Q. How to address discrepancies in reported cytotoxicity across cell lines?
Re-evaluate assay conditions (e.g., serum concentration, incubation time) and validate using isogenic cell lines. Perform dose-response curves with independent replicates to distinguish cell-specific sensitivity .
Q. What methods reconcile conflicting data on metabolic stability?
Use interspecies microsomal comparisons (human vs. rodent) and identify metabolites via LC-MS/MS. Correlate degradation pathways (e.g., oxidation at the thiazolidinone ring) with structural analogs .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Evidence |
|---|---|---|
| Solvent | DMSO or acetonitrile | |
| Catalyst | Lewis acids (e.g., ZnCl₂) | |
| Purification | Column chromatography (SiO₂) | |
| Reaction Temperature | 60–80°C (reflux) |
Q. Table 2. Structural Analogs and Bioactivity Comparisons
| Analog Substituent | Bioactivity (IC₅₀, μM) | Key Feature | Evidence |
|---|---|---|---|
| 1,3-Benzodioxol-5-ylmethyl | 0.85 (Anticancer) | Enhanced solubility | |
| 4-Methoxybenzyl | 1.20 (Antimicrobial) | Reduced cytotoxicity | |
| 3-Ethoxypropyl | 2.10 (Kinase inhibitor) | Moderate bioavailability |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
